(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one

Catalog No.
S13006832
CAS No.
652150-99-7
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one

CAS Number

652150-99-7

Product Name

(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one

IUPAC Name

(3R,4R)-4-phenyl-3-propan-2-yloxetan-2-one

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-8(2)10-11(14-12(10)13)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-,11+/m1/s1

InChI Key

CFQNVMWZZPLFFH-MNOVXSKESA-N

Canonical SMILES

CC(C)C1C(OC1=O)C2=CC=CC=C2

Isomeric SMILES

CC(C)[C@@H]1[C@@H](OC1=O)C2=CC=CC=C2

(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one is a chiral compound characterized by its unique oxetane structure, which consists of a four-membered cyclic ether. This compound features an isopropyl group and a phenyl group, contributing to its stereochemical complexity. The presence of these substituents enhances its potential interactions in biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of (3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one can be attributed to the electrophilic nature of the carbonyl group in the oxetane ring. It can undergo various reactions such as:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or amines.
  • Ring Opening: Under acidic or basic conditions, the oxetane ring can open, yielding larger cyclic or acyclic compounds.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one exhibits significant biological activity. Preliminary studies suggest potential applications in:

  • Antimicrobial Activity: The compound has shown efficacy against various bacterial strains.
  • Antitumor Properties: Initial findings indicate that it may inhibit tumor cell proliferation, although further studies are necessary to elucidate its mechanisms.
  • Neurological Effects: Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.

The biological profile of this compound warrants further investigation to fully understand its therapeutic potential.

Several synthetic routes have been explored for the preparation of (3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one:

  • Starting from Phenols: Utilizing phenolic compounds and isopropyl halides through nucleophilic substitution reactions to form the oxetane structure.
  • Cyclization Reactions: Employing cyclization methods involving appropriate precursors that contain both isopropyl and phenyl groups.
  • Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to ensure the formation of the desired stereoisomer during synthesis.

These methods emphasize the importance of stereochemistry in obtaining the specific enantiomer required for biological activity.

The unique properties of (3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one make it suitable for various applications:

  • Pharmaceutical Development: Its biological activities position it as a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Chemical Intermediates: The compound can serve as an intermediate in synthesizing more complex organic molecules.
  • Research Tool: It may be used in biochemical research to study enzyme interactions or receptor binding due to its structural characteristics.

Interaction studies are crucial for understanding how (3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one interacts with biological targets. Key areas of focus include:

  • Protein Binding Studies: Evaluating how well the compound binds to target proteins, which can influence its efficacy and bioavailability.
  • Receptor Interaction Analysis: Investigating its affinity for neurotransmitter receptors or other biological targets to assess potential therapeutic uses.
  • Metabolic Stability Testing: Understanding how the compound is metabolized in vivo can provide insights into its pharmacokinetics and safety profile.

These studies are essential for advancing the compound toward clinical applications.

(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Here are some similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(2-Hydroxyethyl)-4-(phenyl)oxetanHydroxyethyl group instead of isopropylAntimicrobial
4-(Phenyl)tetrahydrofuranFive-membered ring with phenyl substituentNeuroactive
1,4-DihydroxyphenylacetoneSimilar aromatic structureAnticancer properties

Uniqueness

The uniqueness of (3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one lies in its specific stereochemistry and oxetane structure, which may confer distinct biological properties not observed in similar compounds. Its combination of an isopropyl group with a phenyl substituent creates a unique spatial arrangement that influences its interaction with biological targets, potentially enhancing its pharmacological profile compared to other similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

190.099379685 g/mol

Monoisotopic Mass

190.099379685 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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